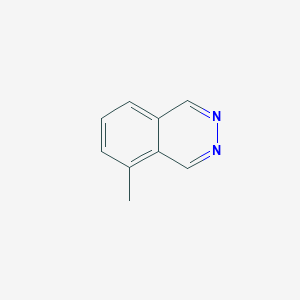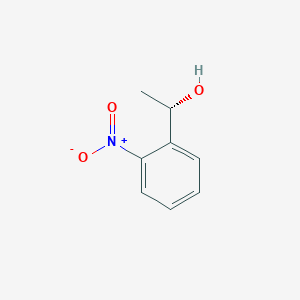
(S)-1-(2-Nitrophenyl)ethanol
Overview
Description
-(S)-1-(2-Nitrophenyl)ethanol, also known as nitrophenylethyl alcohol, is a synthetic chemical compound that has been widely used in scientific research as a reagent and a tool for studying various biochemical and physiological processes.
Scientific Research Applications
Synthesis and Stereochemistry
(S)-1-(2-Nitrophenyl)ethanol has been utilized in the synthesis and study of stereochemistry in chemical compounds. For instance, it was used in the synthesis of diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate, a 'caged' ATP, where its absolute stereochemistry was determined using the Horeau kinetic resolution procedure (Corrie et al., 1992).
Photochemical Reaction Mechanisms
Research has explored the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including 1-(2-nitrophenyl)ethanol. These studies involve irradiation in various solvents, yielding different products, and exploring reaction paths using laser flash photolysis and time-resolved infrared spectroscopy (Gáplovský et al., 2005).
Synthesis of β-Adrenergic Blockers
This compound serves as a precursor in the synthesis of important β-adrenergic receptor blocking drugs. The efficient resolution of a bromohydrin precursor has been instrumental in obtaining enantiomerically pure forms of these drugs (Kapoor et al., 2005).
Isotopomer Synthesis
It has been used in the synthesis of isotopomers, specifically [15N] and [side-chain 1-13C] isotopomers of 1-(2-nitrophenyl)ethyl phosphates, which are valuable in various biochemical and pharmaceutical research applications (Corrie, 1996).
Biomimetic Model Systems
In biomimetic studies, this compound has been utilized to understand catalysis in biological systems. For instance, it was involved in a study examining the cyclization of an RNA model promoted by Zn2+ in ethanol, providing insights into metal-catalyzed reactions of biological relevance (Liu et al., 2007).
Heterocyclization Reactions
The compound is also used in the formation of oxazaheterocycles, contributing to the field of organic chemistry and the synthesis of novel compounds with potential applications in drug development and materials science (Palchikov, 2015).
Ultrasound Effects in Chemical Reactions
Studies have investigated the effects of ultrasound on chemical reactions involving this compound. For example, its role in the base-catalyzed hydrolysis of 4-nitrophenyl acetate in aqueous ethanol was explored, enhancing the understanding of solute-solvent interactions under ultrasound (Salmar et al., 2006).
properties
IUPAC Name |
(1S)-1-(2-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDBYQDNNWCLHL-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



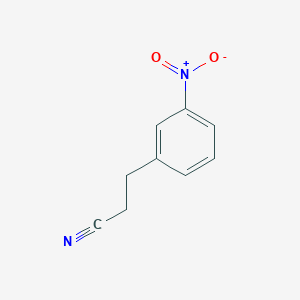
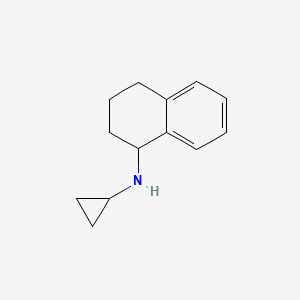
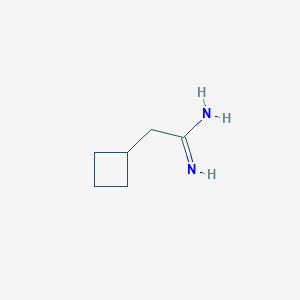
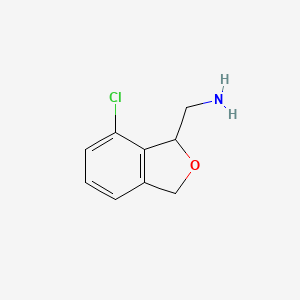

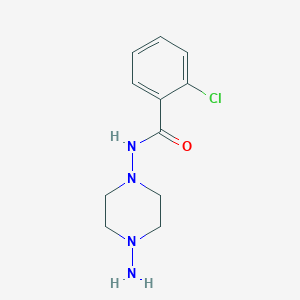


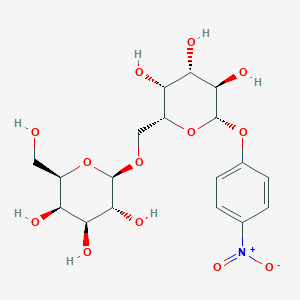
![2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one](/img/structure/B3285395.png)
